Desoxycortone
Overview
Description
Mechanism of Action
Desoxycortone, also known as desoxycorticosterone, is a steroid hormone produced by the adrenal gland that possesses mineralocorticoid activity . Here is a detailed overview of its mechanism of action:
Target of Action
This compound primarily acts on the metabolism of sodium, potassium, and water . It binds to the mineralocorticoid receptor , which is its primary target. The mineralocorticoid receptor is necessary for the regulation of a number of metabolic processes including electrolyte regulation .
Mode of Action
Upon administration, this compound interacts with its target, the mineralocorticoid receptor, forming a steroid-receptor complex . This complex then moves into the nucleus, where it binds to chromatin, resulting in the genetic transcription of cellular DNA to messenger RNA .
Biochemical Pathways
This compound is a precursor molecule for the production of aldosterone . The major pathway for aldosterone production is in the adrenal glomerulosa zone of the adrenal gland . It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Corticosterone is then converted to aldosterone by aldosterone synthase .
Result of Action
When this compound is administered, there is a decrease in the excretion of sodium accompanied by an increase in the excretion of potassium . This leads to an increase in the concentration of sodium in the blood, while that of potassium decreases . There is also a concomitant increase in the volume of blood and extracellular fluids .
Biochemical Analysis
Biochemical Properties
Desoxycortone is a potent mineralocorticoid but is virtually devoid of glucocorticoid activity . It interacts with enzymes such as 21β-hydroxylase and 11β-hydroxylase in its conversion to corticosterone . These interactions are crucial for the production of aldosterone, a hormone that regulates sodium and potassium balance in the body .
Cellular Effects
This compound influences cell function primarily through its mineralocorticoid activity. In the kidney, this compound causes sodium and chloride ion retention, and hydrogen and potassium ion excretion, creating an osmotic gradient . This osmotic gradient promotes water absorption from the renal tubules resulting in increased extracellular fluid volume, leading to blood volume expansion, improved venous return to the heart, and increased cardiac output .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to corticosterone by 11β-hydroxylase . This conversion confers glucocorticoid activity, along with 10-fold reduced mineralocorticoid activity . The glucocorticoid activity of corticosterone can influence gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, specifically dogs, the effects of this compound vary with different dosages . For instance, polydipsia and polyuria were very common adverse reactions in a clinical trial . Other adverse reactions included inappropriate urination, lethargy, alopecia, panting, vomiting, decreased appetite, anorexia, decreased activity, depression, diarrhea, polyphagia, shaking, tiredness, and urinary tract infections .
Metabolic Pathways
This compound is involved in the metabolic pathway for the production of aldosterone . It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Corticosterone is then converted to aldosterone by aldosterone synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desoxycortone can be synthesized from progesterone through a series of hydroxylation reactions. The primary synthetic route involves the hydroxylation of progesterone at the 21st position to form 21-hydroxyprogesterone, which is then further hydroxylated at the 11th position to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through microbial transformation processes. Specific strains of microorganisms are employed to hydroxylate progesterone, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Desoxycortone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corticosterone, which possesses glucocorticoid activity.
Reduction: Reduction of this compound can yield 11β-hydroxyprogesterone.
Substitution: this compound can undergo substitution reactions, particularly at the 21st position, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and acetyl chloride.
Major Products:
Oxidation: Corticosterone.
Reduction: 11β-hydroxyprogesterone.
Substitution: Various acetylated derivatives.
Scientific Research Applications
Desoxycortone has a wide range of scientific research applications:
Comparison with Similar Compounds
Corticosterone: Unlike desoxycortone, corticosterone possesses both mineralocorticoid and glucocorticoid activity.
Aldosterone: Aldosterone is a more potent mineralocorticoid compared to this compound and plays a more significant role in sodium retention.
Progesterone: Progesterone is a precursor to this compound and lacks significant mineralocorticoid activity.
Uniqueness: this compound is unique in its specific role as a precursor to aldosterone and its selective mineralocorticoid activity without significant glucocorticoid effects . This makes it particularly valuable in research focused on electrolyte balance and blood pressure regulation .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESRJSPZRDMNHY-YFWFAHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045254 | |
Record name | 21-Hydroxyprogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Deoxycorticosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0595 mg/mL at 37 °C | |
Record name | Deoxycorticosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64-85-7 | |
Record name | Deoxycorticosterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desoxycortone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desoxycortone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15972 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 21-Hydroxyprogesterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Desoxycortone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.543 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESOXYCORTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40GP35YQ49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Deoxycorticosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
Record name | Deoxycorticosterone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does desoxycorticosterone exert its effects within the body?
A1: Desoxycorticosterone acts by binding to the mineralocorticoid receptor in the cytoplasm of target cells, primarily in the kidneys. This complex then translocates to the nucleus and modulates the expression of genes involved in sodium and potassium transport. []
Q2: What are the downstream effects of desoxycorticosterone binding to its receptor?
A2: The primary effect of desoxycorticosterone is to promote sodium retention and potassium excretion by the kidneys. This leads to an increase in extracellular fluid volume and blood pressure. [, ]
Q3: Can desoxycorticosterone affect other physiological processes besides electrolyte balance?
A3: Yes, research suggests that desoxycorticosterone may influence other physiological processes. For instance, it has been shown to have anticonvulsive properties in animal models. [] Additionally, studies suggest potential effects on the serotonergic system in specific brain regions, influencing 5-hydroxytryptamine (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) levels. []
Q4: How does desoxycorticosterone compare in potency to other mineralocorticoids like aldosterone?
A4: Desoxycorticosterone exhibits a weaker sodium-retaining potency compared to aldosterone. [, ]
Q5: What is the molecular formula and weight of desoxycorticosterone?
A5: Desoxycorticosterone has the molecular formula C21H30O3 and a molecular weight of 330.47 g/mol.
Q6: Is there any spectroscopic data available for desoxycorticosterone?
A6: While the provided abstracts do not mention specific spectroscopic data, desoxycorticosterone can be characterized using techniques like infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide information about the functional groups and structural arrangement of the molecule.
Q7: What is the stability of desoxycorticosterone in pharmaceutical formulations?
A7: Desoxycorticosterone, particularly in its acetate form (desoxycorticosterone acetate), is typically formulated in oil-based injections for improved stability. This is because it is susceptible to degradation in aqueous solutions. [, ]
Q8: Are there any known compatibility issues with desoxycorticosterone in pharmaceutical preparations?
A8: While specific compatibility data is not provided, formulating stable desoxycorticosterone preparations requires careful consideration of factors like pH, excipients used, and storage conditions to prevent degradation and ensure optimal shelf-life. []
Q9: How do structural modifications of desoxycorticosterone affect its activity?
A9: Structural modifications to desoxycorticosterone can significantly impact its activity and potency. For example, introducing a fluorine atom at the 9α position and a hydroxyl group at the 16α position while modifying the A ring to a Δ1-structure can create compounds with enhanced anti-inflammatory activity compared to desoxycorticosterone. []
Q10: What is known about the metabolism and excretion of desoxycorticosterone?
A10: Desoxycorticosterone is primarily metabolized in the liver, where it undergoes various transformations, including reduction and conjugation reactions. These metabolites, such as tetrahydrodesoxycorticosterone (THDOC), are then excreted primarily in the urine. []
Q11: What are the primary clinical uses of desoxycorticosterone?
A11: Desoxycorticosterone acetate is primarily used as a replacement therapy for mineralocorticoid deficiency in conditions like Addison's disease, where the adrenal glands fail to produce sufficient cortisol and aldosterone. [, ] It helps manage electrolyte imbalances and prevent life-threatening complications associated with the disease.
Q12: Has desoxycorticosterone shown efficacy in treating other conditions besides Addison's disease?
A12: While primarily used for adrenal insufficiency, research suggests potential therapeutic applications for desoxycorticosterone in other areas. Early studies explored its use in managing rheumatoid arthritis, although later findings indicated less efficacy compared to other corticosteroids like cortisone. [, ]
Q13: What are the potential adverse effects associated with desoxycorticosterone therapy?
A13: Prolonged or excessive desoxycorticosterone administration can lead to various adverse effects primarily related to its sodium-retaining properties. These include fluid retention, edema, hypertension, and hypokalemia (low potassium levels). [, , ]
Q14: Are there any ongoing efforts to improve the delivery and targeting of desoxycorticosterone?
A14: While the provided abstracts don't mention specific drug delivery strategies, researchers continually explore methods to optimize drug targeting for enhanced efficacy and reduced side effects. These could include developing novel formulations, utilizing nanoparticles, or exploring targeted delivery approaches to specific tissues like the kidneys.
Q15: What analytical techniques are employed to quantify desoxycorticosterone in biological samples?
A15: Various analytical methods are used to measure desoxycorticosterone levels. These include high-performance liquid chromatography (HPLC) often coupled with mass spectrometry (HPLC-MS) for sensitive and specific quantification in complex biological matrices like plasma or urine. [, ]
Q16: What are some of the key milestones in the history of desoxycorticosterone research?
A16: The discovery and isolation of desoxycorticosterone from adrenal extracts marked a significant milestone in understanding adrenal hormone function. [] The subsequent synthesis of desoxycorticosterone acetate allowed for its large-scale production and paved the way for its clinical use in treating Addison's disease, revolutionizing the management of this previously fatal condition. [, ] Further research on desoxycorticosterone has contributed significantly to our understanding of mineralocorticoid physiology and the development of novel therapies for various diseases.
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